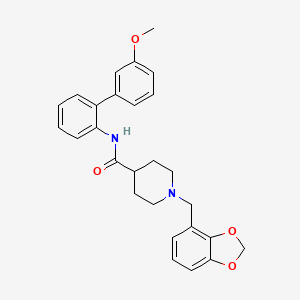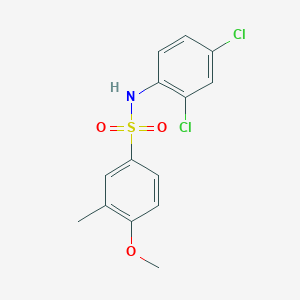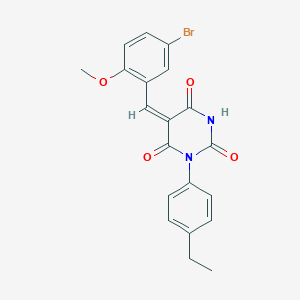![molecular formula C20H22N2O3 B4997697 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. This compound has been shown to selectively inhibit COX-2 activity, which may contribute to its anti-inflammatory effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins. This compound has also been shown to have antioxidant effects and can protect cells from oxidative damage. In vivo studies have shown that this compound can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to the use of this compound in laboratory experiments. It can be expensive to synthesize and may not be readily available in some laboratories. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs for the treatment of inflammation and neurodegenerative diseases is an area of potential future research.
Synthesis Methods
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3-(1-piperidinylcarbonyl)benzoic acid with phenoxyacetyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield this compound. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as a novel anti-inflammatory agent. In biochemistry, this compound has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are involved in inflammation.
properties
IUPAC Name |
2-phenoxy-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(15-25-18-10-3-1-4-11-18)21-17-9-7-8-16(14-17)20(24)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJOTDJJAXXSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4997615.png)
![2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B4997618.png)
![N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4997624.png)

![1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4997638.png)
![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997639.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4997658.png)
![isopropyl 3-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4997665.png)

![N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4997680.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)